2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide
Overview
Description
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to purines .
Preparation Methods
The synthesis of 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide typically involves the reaction of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one with appropriate reagents under controlled conditions . The process may include steps such as cyclization, condensation, and substitution reactions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenyl rings.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions used .
Scientific Research Applications
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The exact mechanism of action may involve binding to the active site of the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar compounds include:
- 3-(6-Phenylthieno[2,3-d]pyrimidin-4-ylthio)propanoic acid
- 2-((2-oxo-2-phenylethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide lies in its specific substitution pattern and the resulting biological properties .
Properties
IUPAC Name |
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14(19(25)23-16-10-6-3-7-11-16)24-13-22-20-17(21(24)26)12-18(27-20)15-8-4-2-5-9-15/h2-14H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVBPLRQYSBCOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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